
1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclobutyl ring with an amino group and a dimethylpropanone moiety, making it a versatile molecule for synthetic and analytical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects .
Comparación Con Compuestos Similares
Cyclopropane derivatives: Such as 1-aminocyclopropane-1-carboxylic acid.
Cyclobutane derivatives: Such as cyclobutanemethanol.
Uniqueness: 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-(1-aminocyclobutyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C9H17NO/c1-8(2,3)7(11)9(10)5-4-6-9/h4-6,10H2,1-3H3 |
Clave InChI |
XITUDMVASLJTSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1(CCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


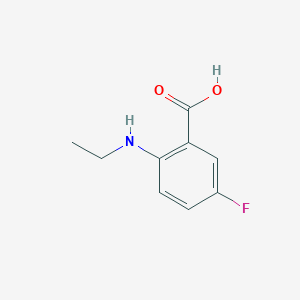
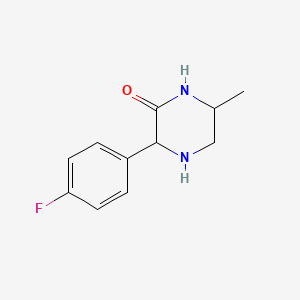


![1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one](/img/structure/B13168120.png)

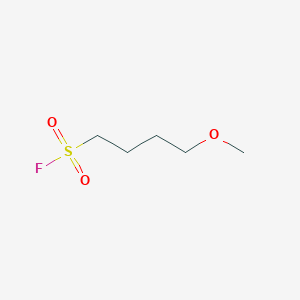
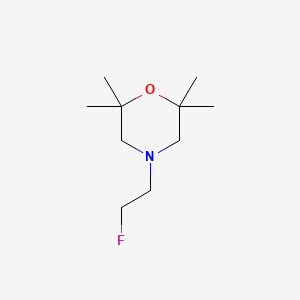
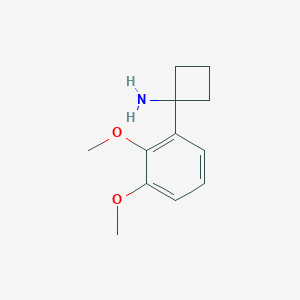
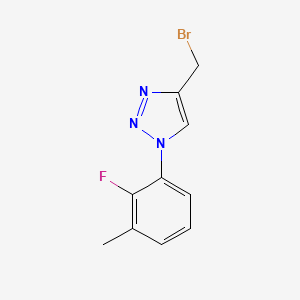
![4-[(Cyclohexanesulfonyl)methyl]piperidine](/img/structure/B13168165.png)
![Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate](/img/structure/B13168166.png)


